Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4
Description
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 (CAS 1398065-81-0) is a deuterated analog of Phthalic Acid Bis(3,7-dimethyloctyl) Ester (CAS 316808-86-3), where four hydrogen atoms are replaced with deuterium . This isotopic labeling enhances its utility as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying phthalate esters (PAEs) in environmental matrices like soil . Its structure features branched 3,7-dimethyloctyl chains attached to the phthalate backbone, influencing physicochemical properties such as solubility and volatility.
Properties
IUPAC Name |
bis(3,7-dimethyloctyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-21(2)11-9-13-23(5)17-19-31-27(29)25-15-7-8-16-26(25)28(30)32-20-18-24(6)14-10-12-22(3)4/h7-8,15-16,21-24H,9-14,17-20H2,1-6H3/i7D,8D,15D,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZQPXDGIYJYLU-HLUUBPERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC(C)CCCC(C)C)C(=O)OCCC(C)CCCC(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterated Precursor Synthesis
The incorporation of deuterium into the phthalic acid moiety is critical for ensuring isotopic purity. The deuterium atoms are positioned at the 3, 4, 5, and 6 positions of the benzene ring, as indicated by the SMILES notation:
This deuteration is achieved through one of two methods:
-
Acid-Catalyzed Deuterium Exchange :
Phthalic acid is refluxed with deuterated sulfuric acid () in heavy water () at 120–150°C for 48–72 hours. The reaction replaces hydrogen atoms on the aromatic ring with deuterium via electrophilic aromatic substitution. -
Deuterated Phthalic Anhydride :
Commercially available phthalic anhydride-d4 (CAS 87976-26-9) is hydrolyzed in to yield phthalic acid-d4.
Esterification with 3,7-Dimethyloctanol
The deuterated phthalic acid undergoes Fischer esterification with 3,7-dimethyloctanol under acidic conditions. Key parameters include:
The reaction proceeds via nucleophilic acyl substitution:
Optimization of Reaction Conditions
Catalytic Efficiency
Comparative studies of catalysts reveal sulfuric acid achieves 85–90% conversion, while p-toluenesulfonic acid offers milder conditions (120°C) with 80–85% yield. Prolonged heating (>12 hours) risks side reactions, such as alcohol dehydration or ester decomposition.
Solvent-Free Synthesis
Industrial-scale protocols often omit solvents to reduce costs. Without toluene, the reaction requires vigorous stirring and incremental alcohol addition to maintain homogeneity.
Purification and Isolation
Post-Reaction Workup
Chromatographic Purification
For analytical-grade purity (>98%), silica gel column chromatography with hexane:ethyl acetate (9:1) is employed. The deuterated ester elutes at .
Quality Control and Characterization
Spectroscopic Analysis
Purity Standards
| Parameter | Specification |
|---|---|
| Isotopic Enrichment | ≥98 atom% D |
| Chemical Purity | ≥95% (HPLC, UV detection at 254 nm) |
| Residual Solvents | <50 ppm (GC-FID) |
Industrial and Environmental Considerations
Scalability Challenges
Regulatory Compliance
The compound is classified as a Controlled Product under chemical safety regulations due to its environmental persistence. Manufacturers must adhere to ISO 9001 and OSHA guidelines for handling deuterated compounds.
Recent Advances and Alternatives
Chemical Reactions Analysis
Types of Reactions
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form phthalic acid derivatives.
Reduction: The ester groups can be reduced to form alcohol derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used
Scientific Research Applications
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of phthalic acid esters
Biology: Used in metabolic studies to track the incorporation and breakdown of phthalic acid esters in biological systems
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phthalic acid esters
Industry: Used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers
Mechanism of Action
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 exerts its effects primarily through its role as a tracer in metabolic and pharmacokinetic studies. The deuterium labeling allows for precise tracking of the compound in biological systems, providing valuable insights into its metabolic pathways and interactions with molecular targets . The compound is metabolized through hydrolysis, oxidation, and reduction reactions, leading to the formation of various metabolites .
Comparison with Similar Compounds
Phthalic Acid Bis(7-methyloctyl) Ester (CAS 20548-62-3)
- Molecular Structure : Features linear 7-methyloctyl chains, unlike the branched 3,7-dimethyloctyl groups in the target compound.
- Molecular Weight : 418.61 g/mol (vs. ~422 g/mol for the deuterated analog) .
- Applications: Used in antimicrobial studies due to bioactivity against pathogens , but associated with carcinogenicity and immunotoxicity .
- Analytical Use: Non-deuterated form is a target analyte in environmental monitoring, while its deuterated counterpart (e.g., Phthalic Acid Bis(7-methyloctyl) Ester-d4) serves as a quantification standard .
Di(2-ethylhexyl) Phthalate (DEHP, CAS 117-81-7)
- Molecular Structure : Contains shorter, branched 2-ethylhexyl chains.
- Molecular Weight : 390.6 g/mol .
- Applications : A widely used plasticizer with well-documented endocrine-disrupting effects.
- Key Difference : DEHP’s lower molecular weight and higher volatility contrast with the larger, branched 3,7-dimethyloctyl ester, which may reduce leaching in polymers but increase environmental persistence.
Phthalic Acid Bis(4-methyl-2-pentyl) Ester (CAS 84-63-9)
- Molecular Structure : Features isohexyl (4-methyl-2-pentyl) chains.
- Molecular Weight : 334.45 g/mol .
- Analytical Role : Deuterated versions (e.g., DRE-C16174710) are used in calibration curves for LC-MS/MS due to isotopic stability .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Phthalates
| Compound | CAS Number | Molecular Weight (g/mol) | Branching | Primary Use | Toxicity Profile |
|---|---|---|---|---|---|
| Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 | 1398065-81-0 | ~422 | Branched | Analytical standard | Low (trace use) |
| Phthalic Acid Bis(7-methyloctyl) Ester | 20548-62-3 | 418.61 | Linear | Antimicrobial agent | Carcinogenic, immunotoxic |
| Di(2-ethylhexyl) Phthalate (DEHP) | 117-81-7 | 390.6 | Branched | Plasticizer | Endocrine disruptor |
| Phthalic Acid Bis(4-methyl-2-pentyl) Ester | 84-63-9 | 334.45 | Branched | Industrial applications | Carcinogenic |
Structural Impact on Function
- Branching vs. Linearity : Branched esters like Bis(3,7-dimethyloctyl) exhibit lower volatility and higher hydrophobicity compared to linear analogs (e.g., Bis(7-methyloctyl)), affecting environmental mobility .
- Deuterium Substitution : The -d4 label introduces negligible structural changes but significantly improves mass spectrometry detection limits (e.g., LODs of 0.03–13.0 µg/kg in soil) .
Analytical Performance
- Deuterated phthalates (e.g., Bis(3,7-dimethyloctyl)-d4) are critical for isotope dilution methods, achieving recovery rates of 72.8–101.8% in soil analyses .
- Non-deuterated analogs are prone to matrix interference, necessitating deuterated standards for accurate quantification .
Toxicity and Regulatory Considerations
- Bis(7-methyloctyl) Ester: Demonstrated hepatotoxicity and immunotoxicity in pharmacological studies .
- DEHP : Banned in consumer products in the EU due to reproductive toxicity .
- Deuterated Analogs : While chemically similar, their use as analytical standards minimizes exposure risks, though handling precautions remain essential .
Biological Activity
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 (also known as D4-DBP) is a synthetic phthalate ester that has garnered attention for its biological activities, particularly in the context of environmental and health sciences. This article reviews the compound's biological effects, mechanisms of action, and potential applications based on recent research findings.
Overview of Phthalic Acid Esters
Phthalic acid esters (PAEs) are a class of lipophilic chemicals predominantly used as plasticizers in various industrial applications. They are characterized by their ability to enhance the flexibility and durability of plastics. However, concerns regarding their environmental persistence and potential health risks have led to increased scrutiny of their biological activities.
Chemical Structure and Properties
- Chemical Formula : C28H46O4
- Molecular Weight : 446.66 g/mol
- CAS Number : 316808-86-3
This compound features a rigid aromatic ring with two flexible fatty side chains, which contribute to its lipophilicity and biological interactions.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that various PAEs exhibit antimicrobial properties. For instance, studies have shown that certain phthalates can inhibit the growth of bacteria and fungi. Specifically, compounds like di-n-butyl phthalate have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Insecticidal and Allelopathic Effects
Phthalates are also noted for their insecticidal properties. Some studies suggest that PAEs can disrupt insect development by affecting hormonal pathways. Additionally, they exhibit allelopathic effects, influencing plant competition and growth through chemical signaling .
3. Toxicological Implications
Phthalates, including D4-DBP, have been associated with various toxicological effects in both human and animal models. These include:
- Endocrine disruption
- Reproductive toxicity
- Developmental neurotoxicity
Epidemiological studies highlight that early exposure to phthalates may lead to significant neurodevelopmental issues in children .
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhao et al. (2020) evaluated the antimicrobial activity of several PAEs, including D4-DBP. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in antimicrobial formulations .
Case Study 2: Insect Growth Disruption
Research focused on the effects of D4-DBP on Aedes aegypti larvae revealed that exposure led to significant mortality rates and developmental delays. This study underscores the potential use of this compound in vector control strategies .
Table: Summary of Biological Activities
Q & A
What are the validated methods for synthesizing and characterizing Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 in isotopic purity?
Basic Research Focus
Deuterated phthalate esters are synthesized via acid-catalyzed esterification using deuterated alcohols or isotopic exchange post-synthesis. For this compound, the process involves reacting phthalic anhydride with deuterated 3,7-dimethyloctanol under controlled conditions (e.g., sulfuric acid catalysis at 120–140°C). Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying isotopic purity (>98% deuterium incorporation) and structural integrity. For example, -NMR should show minimal proton signals in the aromatic region (3,4,5,6-deuteration), while -NMR confirms deuterium placement .
Which analytical techniques are optimal for quantifying trace levels of this compound in environmental matrices?
Basic Research Focus
Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred. Deuterated analogs (e.g., this compound) serve as internal standards to correct for matrix effects. For GC-MS, a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (60°C to 320°C) resolves phthalates. Quantification ions (e.g., m/z 149 for non-deuterated vs. m/z 153 for deuterated) must be validated for specificity .
How does the thermal stability of this compound compare to non-deuterated analogs under accelerated aging conditions?
Advanced Research Focus
Deuteration can alter thermal degradation kinetics due to isotopic mass effects. Studies using thermogravimetric analysis (TGA) and pyrolysis-GC-MS reveal that deuterated esters exhibit ~5–10% higher decomposition temperatures than non-deuterated analogs. For example, under nitrogen at 10°C/min, this compound may degrade at 280°C vs. 265°C for the non-deuterated form. Stability studies should include humidity controls, as ester hydrolysis rates differ between deuterated and protonated species .
What experimental designs address contradictions in environmental persistence data for deuterated phthalates?
Advanced Research Focus
Discrepancies in half-life estimates (e.g., soil vs. aquatic systems) arise from variable microbial activity and matrix interactions. A tiered approach is recommended:
Lab-scale microcosms : Compare degradation rates of deuterated vs. non-deuterated phthalates under controlled aerobic/anaerobic conditions.
Isotope fractionation analysis : Use compound-specific isotope analysis (CSIA) to track biodegradation pathways.
Field validation : Deploy passive samplers in contaminated sites, using deuterated standards to correct for recovery biases.
For this compound, sediment-water partitioning coefficients () should be measured via batch equilibrium tests to resolve mobility contradictions .
How can researchers differentiate between endocrine-disrupting effects of deuterated vs. non-deuterated phthalates in in vitro models?
Advanced Research Focus
Deuteration may modulate receptor binding affinity. For example, in estrogen receptor (ER) transactivation assays:
- Use human ERα-transfected HeLa cells exposed to 0.1–100 µM phthalates.
- Measure luciferase activity normalized to cell viability (MTT assay).
- Compare IC values: Deuterated esters may show 1.5–2x higher IC due to reduced hydrogen-bonding capacity.
Parallel metabolomics (e.g., UPLC-QTOF-MS) can identify deuterium-specific phase I/II metabolites affecting toxicity pathways .
What strategies mitigate spectral interference when analyzing deuterated phthalates in complex mixtures via GC-MS?
Advanced Research Focus
Co-eluting isomers (e.g., branched vs. linear alkyl phthalates) complicate quantification. Solutions include:
- Multidimensional chromatography : Heart-cutting GC×GC-MS improves resolution of C16–C20 phthalate isomers.
- High-resolution MS : Orbitrap or Q-TOF systems (resolving power >30,000) distinguish isotopic clusters (e.g., at m/z 339.24 vs. 343.25 for deuterated analogs).
- Machine learning : Train algorithms on retention indices and fragmentation patterns to deconvolute overlapping peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
